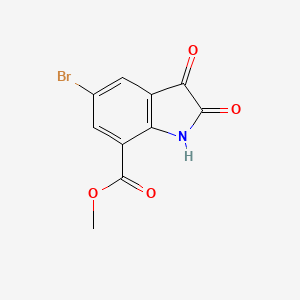

![molecular formula C23H29N3O2S B2997660 2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-23-9](/img/structure/B2997660.png)

2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

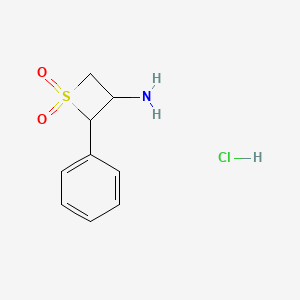

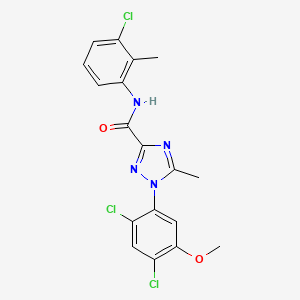

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in the compound, has been extensively studied . Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-4-yl ring attached to a cyclopentylsulfanyl acetyl group and a 6-phenyl-2,3-dihydropyridazin-3-one group. The piperidine ring is a common moiety in many alkaloid natural products and drug candidates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidone derivatives have been studied . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .科学的研究の応用

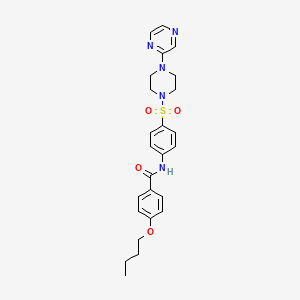

Drug Design and Development

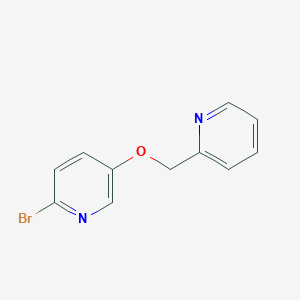

Piperidine derivatives are pivotal in the pharmaceutical industry, serving as core structures for numerous drugs. The presence of the piperidin-4-yl moiety in this compound suggests potential activity in the central nervous system (CNS), as many CNS-active drugs contain piperidine rings due to their ability to cross the blood-brain barrier .

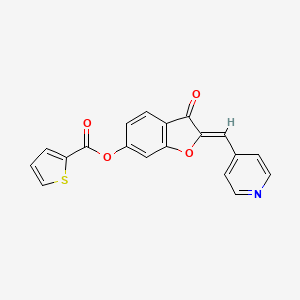

Synthesis of Bioactive Molecules

The cyclopentylsulfanyl group attached to the acetyl moiety could be crucial for the synthesis of bioactive molecules. This thioether component may impart stability and lipophilicity, which are desirable features in drug candidates for improved pharmacokinetics .

Chemical Biology Probes

Given its structural complexity, this compound could serve as a chemical probe in biological systems to study protein-ligand interactions, enzyme inhibition, and receptor binding. Its unique structure allows for the exploration of new binding sites and the modulation of biological pathways .

Material Science

The phenyl group and the dihydropyridazinone ring system could contribute to material science, particularly in the development of organic semiconductors and photovoltaic materials. These structural components may enhance electronic properties such as charge transport .

Agricultural Chemistry

In the realm of agricultural chemistry, such compounds could be investigated for their potential use as novel pesticides or herbicides. The structural diversity allows for the targeting of specific pests or weeds with minimal impact on non-target species .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It may aid in the development of new assays or analytical methods for detecting various biomolecules .

Environmental Science

The breakdown products of this compound could be studied for their environmental impact. Understanding its degradation pathways can inform the design of environmentally benign compounds and help assess the ecological risks associated with its use .

Nanotechnology

Lastly, the compound’s structural features might be exploited in nanotechnology, particularly in the creation of nanoscale sensors or drug delivery systems. Its ability to be functionalized could lead to the development of targeted nanocarriers for therapeutic agents .

特性

IUPAC Name |

2-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c27-22-11-10-21(19-6-2-1-3-7-19)24-26(22)16-18-12-14-25(15-13-18)23(28)17-29-20-8-4-5-9-20/h1-3,6-7,10-11,18,20H,4-5,8-9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGHYWGOOSCBNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)